molecular formula C21H44O10S B1464799 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol CAS No. 651042-85-2

2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol

Cat. No. B1464799
CAS RN: 651042-85-2
M. Wt: 488.6 g/mol
InChI Key: GTRZIOCTKZBYHK-UHFFFAOYSA-N
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Description

Decaoxahentriacontane-31-thiol (C31H64S) is a hydrocarbon compound that has been studied for its potential applications in the field of biochemistry and physiology. It belongs to the larger family of alkanes, which are organic compounds composed of only hydrogen and carbon atoms. Decaoxahentriacontane-31-thiol is an interesting compound due to its relatively long chain of 31 carbon atoms and its thiol group (-SH). This makes it useful for studying the effects of long-chain hydrocarbons and thiol groups on biochemical and physiological processes.

Scientific Research Applications

Medicinal Applications of Thiols

Thiol-containing drugs, such as N-acetylcysteine and others, have been used for decades due to their ability to serve as radical scavengers, restore cellular thiol pools, and form stable complexes with heavy metals. These properties make them effective in treating a variety of conditions, including heavy metal poisoning, oxidative stress-related diseases, and as antidotes in drug overdoses. Continued research into the biochemistry of thiol drugs provides insights for optimizing clinical applications and developing new treatments (Pfaff, Beltz, King, & Ercal, 2019).

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O10S/c1-22-2-3-23-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32/h32H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRZIOCTKZBYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694732
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol

CAS RN

651042-85-2
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane-31-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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